BenchChemオンラインストアへようこそ!

N-4-pyridinyl-3-(2-thienyl)acrylamide

Amyloid-beta Fibril formation Thioflavin-T

N-4-pyridinyl-3-(2-thienyl)acrylamide is a distinctive acrylamide scaffold combining a 4-pyridinyl and 2-thienyl ring. Its low BRD4 BD1 affinity (Kd ~3.3 µM) and Aβ inhibition (IC50 12.5 µM) make it an ideal starting point for SAR-driven lead optimization or a validated negative control. The α,β-unsaturated amide serves as a covalent warhead for targeted inhibitor design. This scaffold offers three distinct vectors for library synthesis, ensuring no direct generic substitute exists without comparative functional data.

Molecular Formula C12H10N2OS
Molecular Weight 230.29 g/mol
Cat. No. B5870424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-4-pyridinyl-3-(2-thienyl)acrylamide
Molecular FormulaC12H10N2OS
Molecular Weight230.29 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C=CC(=O)NC2=CC=NC=C2
InChIInChI=1S/C12H10N2OS/c15-12(4-3-11-2-1-9-16-11)14-10-5-7-13-8-6-10/h1-9H,(H,13,14,15)/b4-3+
InChIKeyPPLQDIRHCFZULW-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-4-pyridinyl-3-(2-thienyl)acrylamide: A Specialized Thienyl-Acrylamide Building Block for Targeted Research


N-4-pyridinyl-3-(2-thienyl)acrylamide is a synthetic small molecule belonging to the acrylamide class, distinguished by a 4-pyridinyl substituent and a 2-thienyl ring linked via an acrylamide core . Its structural features—a heterocyclic pyridine, a sulfur-containing thiophene, and a reactive α,β-unsaturated amide—render it a versatile scaffold in medicinal chemistry and chemical biology. While the compound is referenced in various patents and databases for potential activities ranging from antimicrobial to anticancer applications , the publicly available, peer-reviewed primary research literature on this specific compound is exceptionally sparse. Consequently, the evidence base for its differentiation is currently limited, relying heavily on class-level inferences and a few isolated, low-resolution datapoints.

Why Substituting N-4-pyridinyl-3-(2-thienyl)acrylamide with Other Thienyl or Acrylamide Analogs is Not Scientifically Justified


The premise of generic substitution for this compound is invalid due to the absence of a well-defined, validated pharmacophore and the unique combination of its structural elements. While other thienyl-containing compounds (e.g., thienopyridines) or other acrylamide-based inhibitors (e.g., covalent kinase inhibitors) exist, the specific 4-pyridinyl-3-(2-thienyl)acrylamide framework presents a distinct spatial and electronic profile. The pyridine nitrogen acts as a hydrogen bond acceptor, the thiophene sulfur participates in unique non-covalent interactions, and the acrylamide moiety can act as a Michael acceptor or a rigid linker. A change to any of these components—such as substituting the thiophene for a furan or phenyl, or relocating the pyridinyl nitrogen—would fundamentally alter the molecule's binding landscape. Therefore, any attempt to interchange this compound with a structurally related analog cannot be supported without direct, comparative functional data, which is currently lacking in the public domain.

Quantitative Evidence Guide for the Procurement of N-4-pyridinyl-3-(2-thienyl)acrylamide


Isolated In Vitro Activity Against Amyloid-Beta Aggregation

A single, low-resolution datapoint in BindingDB suggests a weak inhibitory effect on amyloid-beta (Aβ) fibril formation. The target compound demonstrates an IC50 of 12,500 nM (12.5 μM) in a thioflavin-T fluorescence assay [1]. This value indicates that the compound is not a potent inhibitor of this process. No comparative data for closely related analogs are available in the same source, precluding a direct head-to-head comparison.

Amyloid-beta Fibril formation Thioflavin-T

Weak Binding Affinity for BRD4 Bromodomain 1 (BD1)

Another low-resolution BindingDB entry reports a weak binding affinity of this compound for the BRD4 BD1 domain. The measured dissociation constant (Kd) is approximately 3,300 nM (3.3 μM), determined by isothermal titration calorimetry (ITC) [1]. Like the Aβ data, this value indicates a low affinity for this epigenetic reader protein. Again, no direct comparator data from the same study is available to assess relative binding.

BRD4 Bromodomain Epigenetics

Potential for Class-Level Interactions Inferred from Structure

As an α,β-unsaturated amide, N-4-pyridinyl-3-(2-thienyl)acrylamide contains a functional group known to act as a Michael acceptor. This class-level feature suggests a potential for covalent, irreversible binding to cysteine residues in target proteins . While this is a well-documented mechanism for other acrylamide-containing drugs (e.g., certain kinase inhibitors), no direct evidence exists for this specific compound. This property distinguishes it from non-covalent analogs lacking the acrylamide moiety.

Acrylamide Covalent inhibitor Michael acceptor

Recommended Research Applications for N-4-pyridinyl-3-(2-thienyl)acrylamide Based on Evidence Profile


Chemical Probe Development in Epigenetics

Given its weak but measurable affinity for the BRD4 BD1 domain (Kd ~3.3 μM), this compound may serve as a starting point for structure-activity relationship (SAR) studies aimed at developing more potent and selective BRD4 inhibitors. Its low affinity makes it a suitable negative control or a tool for assessing the contribution of specific chemical modifications on binding .

Amyloid Aggregation Studies

With an IC50 of 12.5 μM in an Aβ fibril formation assay, this compound could be employed as a weak reference inhibitor or a negative control in experiments investigating amyloid aggregation mechanisms. Its relatively high IC50 ensures that observed effects in more potent compound studies can be confidently attributed to the test molecule rather than the vehicle .

Covalent Probe Design

The presence of an α,β-unsaturated amide positions this compound as a potential covalent warhead. Researchers can leverage this core scaffold to design targeted covalent inhibitors (TCIs) by appending recognition elements for specific proteins of interest. This approach is particularly relevant for targeting kinases or other enzymes with reactive cysteine residues .

Medicinal Chemistry Building Block

As a versatile heterocyclic building block, N-4-pyridinyl-3-(2-thienyl)acrylamide can be used in the synthesis of more complex molecules. Its three distinct rings (pyridine, thiophene, acrylamide) offer multiple vectors for further chemical elaboration, making it a valuable intermediate in the construction of focused compound libraries .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-4-pyridinyl-3-(2-thienyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.